Orenetide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1124168-43-9 |

|---|---|

分子式 |

C26H47N9O7 |

分子量 |

597.7 g/mol |

IUPAC名 |

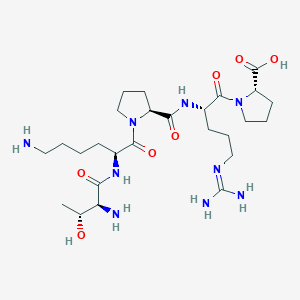

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H47N9O7/c1-15(36)20(28)22(38)33-16(7-2-3-11-27)23(39)34-13-5-9-18(34)21(37)32-17(8-4-12-31-26(29)30)24(40)35-14-6-10-19(35)25(41)42/h15-20,36H,2-14,27-28H2,1H3,(H,32,37)(H,33,38)(H,41,42)(H4,29,30,31)/t15-,16+,17+,18+,19+,20+/m1/s1 |

InChIキー |

XHFIMNICAYXOAS-HLXURNFRSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N)O |

正規SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N)O |

製品の起源 |

United States |

Foundational & Exploratory

Orenetide's Mechanism of Action in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orenetide, also known as Desirix (BP-101), is an investigatory five-amino-acid peptide that has been evaluated for the treatment of hypoactive sexual desire disorder (HSDD). Administered intranasally, this compound is believed to exert its effects on the central nervous system (CNS) by modulating key neurotransmitter systems involved in sexual behavior. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the mechanism of action of this compound within the CNS. While a definitive, detailed mechanism remains to be fully elucidated, current evidence points towards an interaction with hypothalamic structures and a modulation of glutamatergic and GABAergic pathways. This document summarizes the existing quantitative data, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

This compound is a synthetic peptide that has been investigated as a potential pharmacotherapy for HSDD in women. The rationale for its development is based on the hypothesis that it acts on central neural circuits that regulate sexual desire and arousal. The proposed delivery to the CNS is via the nasal mucosa to the olfactory bulbs and subsequently to deeper brain structures, including the hypothalamus[1]. Preclinical evidence has suggested that this compound can influence sexual behavior, and clinical studies have yielded mixed results regarding its efficacy. A Phase III clinical trial conducted in Russia (NCT03463707) reported positive outcomes[1][2], while a subsequent Phase II trial in Australia and New Zealand did not demonstrate superiority over placebo[3][4]. Understanding the precise mechanism of action of this compound in the CNS is critical for interpreting these clinical findings and for any future development of this or similar peptide-based therapeutics.

Proposed Mechanism of Action in the CNS

The current understanding of this compound's mechanism of action in the CNS is based on a limited number of preclinical and clinical observations. The primary hypotheses center on its interaction with key neurotransmitter systems in brain regions associated with sexual function.

Modulation of Glutamatergic and GABAergic Systems

There is evidence to suggest that this compound's effects are mediated through the modulation of glutamate and gamma-aminobutyric acid (GABA) neurotransmission.

-

Glutamatergic System: It is proposed that this compound affects glutamate neuronal transmission, particularly in the diencephalon and prefrontal cortex. Glutamate is the primary excitatory neurotransmitter in the CNS and plays a crucial role in synaptic plasticity and neuronal communication, both of which are integral to complex behaviors like sexual desire.

-

GABAergic System: High concentrations of this compound have been suggested to inhibit the activation of certain GABAA receptors. GABA is the main inhibitory neurotransmitter in the brain, and a reduction in GABAergic tone could lead to increased neuronal excitability in circuits that promote sexual arousal and motivation.

Action on Hypothalamic Structures

The hypothalamus, a key regulatory center for many homeostatic functions including sexual behavior, is a primary target for this compound. Preclinical studies have shown that direct injection of this compound into the medial preoptic area (MPOA) of the hypothalamus stimulates sexual behavior in rats. The MPOA is a critical node in the neural circuitry controlling male and female sexual function.

Preclinical Evidence

Animal Models of Sexual Behavior

Preclinical studies utilizing rat models have been instrumental in forming the initial hypotheses about this compound's pro-sexual effects.

Experimental Protocol: Intracranial Injection in Rat Model of Sexual Behavior

-

Animal Model: Sexually experienced male rats.

-

Surgical Procedure: Stereotaxic surgery is performed to implant a guide cannula aimed at the medial preoptic area (MPOA) of the hypothalamus. Coordinates are determined based on a standard rat brain atlas.

-

Drug Administration: Following a recovery period, this compound or a vehicle control is microinjected directly into the MPOA.

-

Behavioral Assessment: Immediately after injection, male rats are exposed to a sexually receptive female. A range of sexual behaviors are recorded and quantified, including the latency to mount, intromission, and ejaculation, as well as the frequency of these behaviors.

-

Logical Workflow for Preclinical Behavioral Assessment:

Caption: Workflow of preclinical intracranial injection and behavioral assessment.

Clinical Trial Data

Clinical investigations of this compound have yielded conflicting results. A Phase III trial in Russia showed promising results, while a subsequent Phase II trial failed to meet its primary endpoints.

Phase III Clinical Trial (NCT03463707)

This randomized, double-blind, placebo-controlled study was conducted in Russia and enrolled 189 premenopausal women with HSDD. Participants received either this compound (as the nasal spray Desirix) or a placebo.

Experimental Protocol: Phase III Clinical Trial (NCT03463707)

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

-

Participants: 189 premenopausal women diagnosed with HSDD.

-

Intervention: this compound nasal spray or placebo administered daily for a specified treatment period.

-

Primary Endpoint: Change from baseline in the number of satisfying sexual events (SSEs).

-

Secondary Endpoints: Included changes in the Female Sexual Function Index (FSFI), the Female Sexual Distress Scale-Revised (FSDS-R), and other measures of sexual function and distress.

Quantitative Data from Phase III Clinical Trial (NCT03463707)

| Outcome Measure | This compound Group | Placebo Group | p-value | Citation |

| Change in SSEs (4 weeks) | Statistically significant increase | - | <0.05 | |

| Change in FSFI Desire Domain | Statistically significant improvement | - | <0.05 | |

| Change in FSDS-R Score | Statistically significant reduction | - | <0.05 |

Phase II Clinical Trial

A later Phase II dose-ranging study conducted in Australia and New Zealand in 667 women with HSDD did not show a statistically significant superiority of this compound over placebo for the co-primary endpoints of sexual desire (measured by the FSFI desire domain) and the degree of bother from low sexual desire (measured by the FSDS-DAO).

Proposed Signaling Pathways

Based on the limited available data, a hypothetical signaling pathway for this compound's action in the CNS can be proposed. This pathway involves the modulation of both excitatory and inhibitory neurotransmission in key brain regions.

Caption: Proposed signaling pathway of this compound in the CNS.

Discussion and Future Directions

The available data on this compound's mechanism of action in the CNS are still preliminary and, in some aspects, conflicting. While the Russian Phase III trial suggested efficacy, the failure of the subsequent Phase II trial highlights the need for a more robust understanding of the drug's preclinical pharmacology.

Future research should focus on:

-

Receptor Binding Studies: To identify the specific molecular targets of this compound within the glutamatergic and GABAergic systems. Radioligand binding assays and other in vitro techniques will be essential to determine binding affinities and receptor subtype selectivity.

-

Electrophysiological Studies: To characterize the functional effects of this compound on neuronal activity. Patch-clamp recordings from neurons in relevant brain regions, such as the MPOA, can elucidate how this compound modulates ion channel function and synaptic transmission.

-

Detailed In Vivo Pharmacodynamics: To correlate the pharmacokinetic profile of this compound in the CNS with its behavioral effects. This would involve measuring this compound concentrations in the brain and specific nuclei over time and linking these to changes in neurotransmitter levels and behavior.

-

Exploration of Downstream Signaling Cascades: Once the primary molecular targets are identified, further studies will be needed to map the intracellular signaling pathways that are activated or inhibited by this compound.

Conclusion

This compound represents an interesting case study in the development of peptide-based therapeutics for CNS disorders. The current evidence suggests a mechanism of action centered on the modulation of excitatory and inhibitory neurotransmission in brain regions critical for sexual function. However, the lack of detailed preclinical data and the conflicting clinical trial results underscore the challenges in translating promising early findings into a clinically effective treatment. A more thorough and in-depth investigation of this compound's fundamental mechanism of action is imperative for any further clinical development and for the broader field of neuropeptide drug discovery for CNS indications.

References

- 1. Neuropeptides and central control of sexual behaviour from the past to the present: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pipeline – Ovoca Bio [ovocabio.com]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Orenetide (BP-101): A Novel Peptide for Hypoactive Sexual Desire Disorder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orenetide (also known as BP-101 and sold under the trade name Desirix) is a novel synthetic pentapeptide investigated for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1][2] Administered as a nasal spray, this compound is designed to act on the central nervous system to modulate the neurobiological pathways governing sexual desire.[1] This technical guide provides a comprehensive overview of this compound's peptide sequence, structure, synthesis, proposed mechanism of action, and clinical trial data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

This compound (BP-101) Peptide Sequence and Structure

This compound is a pentapeptide with the following amino acid sequence:

Thr-Lys-Pro-Arg-Pro (TKPRP)[3][4]

IUPAC Name: L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-proline

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H47N9O7 | |

| Molecular Weight | 597.7 g/mol | |

| Canonical SMILES | CCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)O)N)O | N/A |

| CAS Number | 1124168-43-9 |

Synthesis of this compound (BP-101)

This compound, being a peptide, is synthesized using Solid-Phase Peptide Synthesis (SPPS). While a specific, publicly available, detailed protocol for the industrial manufacturing of this compound is not available, a standard Fmoc-based SPPS protocol can be employed.

General Experimental Protocol for Solid-Phase Peptide Synthesis of Thr-Lys-Pro-Arg-Pro

This protocol outlines the general steps for the manual or automated synthesis of this compound on a solid support resin.

Materials:

-

Fmoc-Pro-Wang resin or a similar suitable resin.

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH.

-

Coupling reagents: HBTU/HATU, HOBt, or DIC/Oxyma.

-

Activator base: N,N-Diisopropylethylamine (DIPEA).

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF).

-

Solvents: DMF, Dichloromethane (DCM).

-

Washing solvents: DMF, DCM, Methanol.

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)).

-

Ether for precipitation.

Procedure:

-

Resin Swelling: The Fmoc-Pro-Wang resin is swelled in DMF for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound proline by treating it with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is pre-activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a ninhydrin test. The resin is then washed with DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Pro, Lys, and Thr), using the appropriately protected amino acid derivatives.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white powder.

Proposed Mechanism of Action

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to act on brain structures that regulate sexual and reproductive behavior. The leading hypothesis is that this compound functions as a GABAA receptor antagonist .

The Role of GABA in Sexual Desire

The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. An overabundance of inhibitory neuromodulators, including serotonin and opioids, relative to excitatory neuromodulators like dopamine and norepinephrine, is hypothesized to contribute to low sexual desire. By antagonizing the inhibitory effects of GABA at the GABAA receptor, this compound may help to restore a more favorable balance of neurotransmission in brain regions associated with sexual desire, such as the hypothalamus and the limbic system.

Signaling Pathway

The proposed signaling pathway for this compound involves its interaction with the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes, which are crucial in regulating stress, mood, and reproductive functions.

Caption: Proposed mechanism of this compound action in the central nervous system.

Experimental Protocol for GABAA Receptor Binding Assay

To confirm the antagonist activity of this compound at the GABAA receptor, a competitive radioligand binding assay can be performed.

Materials:

-

Rat brain membrane preparation (source of GABAA receptors).

-

Radioligand: [3H]muscimol (a GABAA receptor agonist).

-

Unlabeled this compound (BP-101) at various concentrations.

-

Non-specific binding control: Unlabeled GABA.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Rat brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the membrane fraction containing the GABAA receptors. The final pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The reaction mixture is prepared in triplicate and includes the rat brain membranes, a fixed concentration of [3H]muscimol, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 4°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Clinical Trials and Efficacy Data

This compound has undergone Phase II and Phase III clinical trials, primarily in Russia, to evaluate its efficacy and safety in premenopausal women with HSDD.

Phase III Clinical Trial (NCT03463707)

A randomized, double-blind, placebo-controlled Phase III trial was conducted in Russia to confirm the efficacy and safety of this compound.

Experimental Protocol:

-

Participants: 189 premenopausal women with a diagnosis of acquired, generalized HSDD.

-

Intervention: Participants were randomized to receive either this compound (2 mg/day nasal spray) or a placebo for 4 weeks.

-

Follow-up: A no-treatment follow-up period of 8 weeks.

-

Primary Efficacy Endpoint: Change from baseline in the number of satisfying sexual events (SSEs) at 4 weeks.

-

Secondary Efficacy Endpoints: Changes in the Female Sexual Function Index (FSFI) desire domain score and the Female Sexual Distress Scale-Revised (FSDS-R) total score.

Caption: Workflow of the Phase III clinical trial for this compound (NCT03463707).

Quantitative Results:

| Endpoint | This compound (BP-101) | Placebo | p-value | Reference |

| Change in SSEs at 4 weeks | Statistically significant increase | - | <0.05 | |

| Change in FSFI Desire Domain Score at 4 weeks | +0.51 | - | <0.001 | |

| Change in FSDS-R Total Score at 4 weeks | Statistically significant reduction in distress | - | <0.05 |

Phase II Clinical Trial

A subsequent Phase II dose-ranging study was conducted in Australia and New Zealand. However, this study did not demonstrate a statistically significant superiority of this compound over placebo for the co-primary endpoints of change in the FSFI desire domain and the FSDS-DAO (a measure of bother from low sexual desire).

Safety and Tolerability

In the Phase III trial, this compound was generally well-tolerated. The most common adverse events are summarized below.

| Adverse Event | This compound (BP-101) Group | Placebo Group |

| Headache | Reported | Reported |

| Nasal Dryness | Reported | Reported |

| Unpleasant Odor | Reported | Reported |

Most adverse events were mild, and there were no serious treatment-related adverse events reported.

Conclusion

This compound (BP-101) is a novel pentapeptide with a unique proposed mechanism of action as a GABAA receptor antagonist for the treatment of HSDD in premenopausal women. While initial Phase III clinical data from Russia showed promising results in improving sexual desire and reducing associated distress, a subsequent Phase II trial did not meet its primary endpoints. Further research is needed to fully elucidate its mechanism of action and to clarify its clinical efficacy and safety profile in a broader population. The information provided in this technical guide serves as a foundational resource for scientists and researchers interested in the continued investigation of this compound and similar neuro-peptide-based therapies for female sexual dysfunction.

References

Pharmacokinetics of Intranasal Orenetide Delivery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orenetide (also known as BP-101 or by the trade name Desirix) is a novel synthetic peptide administered via a nasal spray for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] While clinical trials have evaluated its safety and efficacy, specific pharmacokinetic data such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability for intranasal this compound are not publicly available at this time. This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of intranasally delivered peptides like this compound, details generalized experimental protocols for such studies, and explores the potential neurobiological pathways involved in its mechanism of action.

Introduction to Intranasal Peptide Delivery

The intranasal route offers a non-invasive alternative for systemic drug delivery, bypassing first-pass metabolism in the liver and potentially enabling rapid absorption and onset of action.[3][4] For peptides like this compound, which would otherwise be degraded in the gastrointestinal tract, the highly vascularized nasal mucosa presents a viable administration pathway.[5] This route can also facilitate direct nose-to-brain transport, a particularly relevant aspect for centrally acting drugs.

This compound is administered as a nasal spray, which delivers the drug to the olfactory and trigeminal nerves in the nasal cavity, allowing it to accumulate in the olfactory bulb and subsequently the brain.

Expected Pharmacokinetics of Intranasal Peptides

While specific data for this compound is unavailable, the pharmacokinetic parameters of other intranasally administered peptides can provide a valuable comparative framework for researchers. The following tables summarize typical pharmacokinetic values for various peptides delivered via the nasal route.

Table 1: Illustrative Pharmacokinetic Parameters of Intranasally Administered Peptides in Humans

| Peptide | Dose | Tmax (hours) | Cmax | Bioavailability (%) | Reference |

| Desmopressin | 20 µg | Similar for both preparations | Comparable, high interindividual variability | N/A | |

| Varenicline | 0.12 mg | 2.0 | 0.34 ng/mL | 7.5% (relative to oral) | |

| Amiloride | 0.2, 0.4, 0.6 mg | Biphasic: <0.17 and 4-8 | Dose-proportional increase | N/A | |

| Remimazolam (powder) | 10, 20, 40 mg | 0.17 | Dose-proportional | ~50% | |

| Dexmedetomidine | 25-200 µg | 0.5 - 1.0 | Increases with dose | 59% (at 25 µg) | |

| PTH 1-34 (with enhancer) | 100 µg/kg (in rats) | ~0.17 | ~14 ng/mL | 78% (relative to subcutaneous) |

Note: These values are for illustrative purposes and are not directly representative of this compound.

Generalized Experimental Protocols for Intranasal Pharmacokinetic Studies

A typical Phase I clinical trial to evaluate the pharmacokinetics of a novel intranasal peptide like this compound would likely follow a protocol similar to the one outlined below.

Study Design

A common approach is a randomized, single-dose, crossover study in a small cohort of healthy volunteers. This design allows for the comparison of different dose levels or formulations within the same subjects, reducing inter-individual variability.

Subject Population

Healthy adult volunteers are typically recruited. Exclusion criteria would include any significant medical conditions, particularly those affecting the nasal passages, and use of medications that could interfere with the study drug's pharmacokinetics.

Dosing and Administration

The investigational drug is administered as a single intranasal spray at one or more dose levels. For a crossover study, a washout period of adequate duration is implemented between dosing periods.

Sample Collection

Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0 (pre-dose), 5, 10, 15, 30, and 45 minutes, and at 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

Bioanalytical Method

A validated, sensitive, and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the drug in plasma samples.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and the terminal half-life (t1/2).

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an intranasal drug.

Potential Signaling Pathway

The precise mechanism of action for this compound is not fully elucidated. However, it is known to act on brain structures responsible for regulating sexual behavior. Female sexual desire is modulated by a balance between excitatory and inhibitory neurotransmitter systems. Key excitatory neuromodulators include dopamine and norepinephrine, while serotonin is a key inhibitory modulator. A plausible mechanism for a drug treating HSDD would be to enhance the excitatory pathways or dampen the inhibitory ones. The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved.

Conclusion

While specific pharmacokinetic data for intranasal this compound remains proprietary, an understanding of the general principles of intranasal peptide delivery and the methodologies used to assess their pharmacokinetic profiles provides a strong foundation for researchers and drug development professionals in this field. The rapid absorption and potential for direct nose-to-brain delivery make the intranasal route a compelling option for centrally acting peptides like this compound. Further disclosure of Phase I clinical trial data will be necessary to fully characterize the pharmacokinetic profile of this novel therapeutic agent.

References

- 1. Pipeline – Ovoca Bio [ovocabio.com]

- 2. Ovoca Bio Receives Marketing Approval for this compound for the Treatment of Hypoactive Sexual Desire Disorder in Premenopausal Women in Russian Federation | MarketScreener [marketscreener.com]

- 3. esmed.org [esmed.org]

- 4. The Pharmacokinetics of Drugs Delivered to the Upper Nasal Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Animal Models for Orenetide Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical animal models utilized in the research of orenetide, a synthetic peptide investigated for the treatment of Hypoactive Sexual Desire Disorder (HSDD). This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as BP101, is a five-amino-acid synthetic peptide developed as a potential treatment for HSDD in premenopausal women.[1] It is formulated for intranasal administration, which allows for delivery to the central nervous system via olfactory and trigeminal nerves, accumulating in the olfactory bulb and subsequently the brain.[2] While the precise mechanism of action is not fully elucidated, preclinical evidence suggests that this compound modulates neural circuits in the brain that are responsible for regulating sexual behavior, particularly within the hypothalamus and limbic system.[1]

Preclinical Animal Model for this compound Efficacy Testing

The primary preclinical animal model used to evaluate the efficacy of this compound in promoting female sexual receptivity is the bilaterally ovariectomized (OVX) female rat, hormonally primed to exhibit sexual behavior. This model is well-established for studying female sexual motivation and behavior.

Animal Model Details

-

Species: Rat (e.g., Wistar, Long-Evans)

-

Sex: Female

-

Surgical Preparation: Bilateral ovariectomy is performed to remove the primary source of endogenous ovarian hormones, thus creating a model of low sexual motivation.

-

Hormonal Priming: To induce sexual receptivity, the OVX rats are subcutaneously administered with a suboptimal combination of estradiol benzoate (EB) followed by progesterone. This regimen mimics the hormonal state conducive to sexual behavior but at a level that allows for the observation of pro-sexual effects of a test compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in the OVX rat model are outlined below.

Intranasal Administration Protocol (Acute and Long-Term)

This protocol is designed to assess the effects of this compound when administered via the clinically intended route.

-

Animal Preparation: Bilaterally ovariectomized female rats are hormonally primed with estradiol benzoate and progesterone.

-

This compound Administration:

-

Acute Administration: A single dose of this compound (e.g., up to 300 μg/kg) or placebo is administered intranasally.

-

Long-Term Administration: Daily intranasal administration of this compound (e.g., 75 or 300 μg/kg) or placebo is performed over a specified period (e.g., 11 days).

-

-

Behavioral Testing: Following administration, female rats are paired with sexually experienced male rats, and their sexual behaviors are recorded and analyzed.

-

Behavioral Endpoints:

-

Solicitation Frequency (SF): The number of times the female engages in proceptive behaviors (e.g., hopping, darting) to solicit copulation.

-

Lordosis Frequency and Quotient: The frequency of the female adopting the lordosis posture (arching of the back) to allow mounting, and the ratio of lordosis responses to male mounts.

-

Intracerebral Administration Protocol

This protocol is used to identify specific brain regions involved in the mechanism of action of this compound.

-

Animal Preparation: Bilaterally ovariectomized female rats, primed with estradiol benzoate, are surgically implanted with guide cannulae targeting specific brain regions.

-

Target Brain Regions:

-

Medial Preoptic Area (MPOA)

-

Olfactory Bulb

-

Ventromedial Hypothalamic Nucleus (VMN)

-

Ventral Tegmental Area (VTA)

-

-

This compound Infusion: A microinjection of this compound (e.g., 1 or 5 μg per rat) or placebo is delivered directly into the targeted brain region.

-

Behavioral Testing: Immediately following infusion, female rats are tested for sexual behavior with stud male rats.

-

Behavioral Endpoints: The primary endpoint is typically Solicitation Frequency (SF) to assess sexual motivation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in the OVX rat model.

| Table 1: Effect of Acute Intranasal this compound on Solicitation Frequency | |

| Treatment Group | Mean Solicitation Frequency (% increase vs. Placebo) |

| Placebo | Baseline |

| This compound (up to 300 µg/kg) | 80% increase[1] |

| Table 2: Effect of Long-Term Intranasal this compound on Solicitation Frequency | |

| Treatment Group (daily for 11 days) | Mean Solicitation Frequency (fold increase vs. Placebo) |

| Placebo | Baseline |

| This compound (75 µg/kg) | 2-fold increase[1] |

| This compound (300 µg/kg) | 2-fold increase |

| Table 3: Effect of Intracerebral this compound Infusion on Solicitation Frequency in EB-Primed Rats | ||

| Brain Region of Infusion | This compound Dose (per rat) | Effect on Solicitation Frequency |

| Medial Preoptic Area (MPOA) | 1 µg | Significant Increase |

| 5 µg | Significant Increase | |

| Olfactory Bulb | 1 µg, 5 µg | No Significant Effect |

| Ventromedial Hypothalamic Nucleus (VMN) | 1 µg, 5 µg | No Significant Effect |

| Ventral Tegmental Area (VTA) | 1 µg, 5 µg | No Significant Effect |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathways and experimental workflows for this compound research.

Proposed Signaling Pathway of this compound in the MPOA

Preclinical studies indicate that the medial preoptic area (MPOA) is a key site of action for this compound's pro-sexual effects. The MPOA is a critical hub for integrating hormonal and sensory cues to regulate female sexual motivation. It is known to be rich in receptors for various neurotransmitters and neuropeptides that influence sexual behavior, including dopamine, GABA, and oxytocin. While the direct molecular targets of this compound are yet to be fully identified, a plausible mechanism is its modulation of these key neurotransmitter systems within the MPOA to enhance sexual motivation.

Proposed signaling pathway of this compound in the MPOA.

Experimental Workflow for Preclinical Evaluation of this compound

The following workflow illustrates the key steps in the preclinical assessment of this compound's efficacy in an animal model of HSDD.

Experimental workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The ovariectomized, hormone-primed female rat model has been instrumental in demonstrating the pro-sexual effects of this compound and in identifying the MPOA as a key site of action. The quantitative data clearly indicate a significant increase in female sexual motivation following both acute and long-term intranasal administration.

Future preclinical research could explore the following areas:

-

Identification of Specific Receptors: Elucidating the specific molecular targets of this compound within the MPOA and other relevant brain regions.

-

Neurochemical Analysis: Measuring changes in neurotransmitter levels (e.g., dopamine, serotonin, GABA) in the MPOA and other limbic areas following this compound administration.

-

Alternative Animal Models: Utilizing other animal models of HSDD, such as those based on chronic stress or genetic modifications, to further validate the efficacy of this compound.

-

Translational Studies: Correlating the behavioral effects observed in animal models with clinical outcomes in human trials to enhance the predictive validity of the preclinical models.

This technical guide provides a solid foundation for researchers and drug development professionals working on this compound and other potential treatments for HSDD. The detailed protocols and summarized data offer valuable insights for designing and interpreting future preclinical studies in this important area of women's health.

References

Orenetide's Interaction with Dopamine and Norepinephrine Pathways: A Review of Available Evidence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Orenetide, a synthetic peptide developed for the treatment of hypoactive sexual desire disorder (HSDD), is hypothesized to modulate neurotransmitter pathways involved in sexual response. While its precise mechanism of action is not fully elucidated, the prevailing theory suggests an influence on the balance between excitatory and inhibitory neurotransmitters in the brain, including dopamine and norepinephrine. This technical guide synthesizes the currently available information regarding this compound and its potential effects on these critical pathways, intended for researchers, scientists, and drug development professionals. It is important to note that direct, detailed preclinical and clinical data quantifying the specific interactions of this compound with dopamine and norepinephrine systems are limited in the public domain. Consequently, this document will focus on the theoretical framework of its action, supported by the broader understanding of these neurotransmitter systems in sexual function, and will highlight the existing gaps in research.

Introduction to this compound

This compound (also known as Desirix and BP101) is an investigational drug developed for premenopausal women with HSDD.[1][2] It is a five-amino-acid peptide administered intranasally.[1] The rationale for its development stems from the hypothesis that low sexual desire can be attributed to an imbalance of neuromodulators, with an overabundance of inhibitory signals (e.g., serotonin) relative to excitatory ones (e.g., norepinephrine, dopamine).[1]

Clinical trials have been conducted to evaluate the efficacy and safety of this compound.[1] While it has received marketing authorization in Russia based on successful Phase II and III studies, a Phase II trial in Australia and New Zealand did not demonstrate statistically significant superiority over placebo. This underscores the complexity of HSDD and the need for a more comprehensive understanding of this compound's pharmacological profile.

The Dopaminergic System and Sexual Desire

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAcc), is a primary neural circuit for motivation, reinforcement, and reward. This pathway is central to the processing of rewarding stimuli, including sexual cues, and is crucial for the motivational component of sexual behavior. Dopamine, often referred to as the "stress-relief molecule," plays a significant role in managing stress responses, which can in turn impact sexual desire.

Key Dopamine Receptors and Signaling

Dopamine exerts its effects through binding to D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that modulate neuronal excitability and gene expression. The interplay between these receptor subtypes is critical in regulating various aspects of behavior. For instance, the formation of D1-D2 receptor heteromers has been identified as a potential pharmacological target for neuropsychiatric disorders.

Hypothetical Interaction of this compound with Dopaminergic Pathways

While no direct evidence is available, it is plausible that this compound could modulate the dopaminergic system to enhance sexual desire. This could occur through various mechanisms, such as:

-

Direct Receptor Binding: this compound could act as an agonist or positive allosteric modulator at dopamine receptors, although no binding affinity data has been published.

-

Modulation of Dopamine Release: The peptide might influence the synthesis, storage, or release of dopamine from presynaptic terminals in key brain regions like the VTA or NAcc.

-

Interaction with Dopamine-Regulating Neuropeptides: this compound could interact with other neuropeptide systems that are known to regulate the mesolimbic dopamine pathway.

The following diagram illustrates the general signaling pathway of dopamine. The specific interaction points for this compound remain speculative.

The Noradrenergic System and Sexual Arousal

Norepinephrine (noradrenaline) is a key neurotransmitter in the sympathetic nervous system and plays a vital role in the "fight or flight" response. In the brain, noradrenergic neurons originating from the locus coeruleus project throughout the cortex and limbic system, influencing arousal, attention, and stress responses. An optimal level of norepinephrine in the prefrontal cortex is associated with enhanced working memory and cognitive function.

Norepinephrine Synthesis and Receptors

Norepinephrine is synthesized from dopamine within synaptic vesicles by the enzyme dopamine β-hydroxylase. It acts on α- and β-adrenergic receptors. These receptors are also GPCRs and are coupled to various intracellular signaling pathways. For example, α1-adrenergic receptors are typically coupled to Gq, leading to an increase in intracellular calcium, while α2-receptors are coupled to Gi, inhibiting adenylyl cyclase. β-adrenergic receptors are generally coupled to Gs, stimulating adenylyl cyclase.

Hypothetical Interaction of this compound with Noradrenergic Pathways

The proposed role of this compound in enhancing excitatory neurotransmission suggests a potential interaction with the noradrenergic system. Similar to the dopaminergic system, this could involve:

-

Direct interaction with adrenergic receptors.

-

Modulation of norepinephrine release or reuptake.

-

Indirect effects through other signaling systems that cross-talk with noradrenergic pathways.

The following diagram outlines the general synthesis and signaling of norepinephrine. The potential points of interaction for this compound are currently unknown.

Quantitative Data and Experimental Protocols: A Research Gap

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific quantitative data on the binding affinities, EC50/IC50 values, or receptor occupancy of this compound at dopamine or norepinephrine receptors. Furthermore, detailed experimental protocols for in vitro or in vivo studies investigating these interactions are not available.

To advance the understanding of this compound's mechanism of action, the following experimental approaches would be necessary:

Recommended In Vitro Studies

| Experiment | Methodology | Objective |

| Receptor Binding Assays | Radioligand binding assays using cell membranes expressing human recombinant dopamine (D1, D2, D3, D4, D5) and adrenergic (α1, α2, β1, β2, β3) receptors. | To determine the binding affinity (Ki) of this compound for these receptors. |

| Functional Assays | cAMP assays, calcium flux assays, or other second messenger assays in cell lines expressing the receptors of interest. | To determine the functional activity (EC50/IC50) of this compound and to classify it as an agonist, antagonist, or allosteric modulator. |

| Neurotransmitter Transporter Assays | Assays measuring the inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) activity. | To assess whether this compound affects the reuptake of dopamine and norepinephrine. |

Recommended In Vivo Studies

| Experiment | Methodology | Objective |

| Microdialysis | In vivo microdialysis in relevant brain regions (e.g., NAcc, prefrontal cortex) of animal models (e.g., rats, mice) following intranasal administration of this compound. | To measure changes in extracellular levels of dopamine, norepinephrine, and their metabolites. |

| Electrophysiology | In vivo or ex vivo electrophysiological recordings from dopaminergic and noradrenergic neurons. | To determine the effects of this compound on neuronal firing rates and patterns. |

| Behavioral Pharmacology | Behavioral assays in animal models that are sensitive to dopaminergic and noradrenergic modulation (e.g., locomotor activity, conditioned place preference, sexual behavior models). | To correlate neurochemical changes with behavioral outcomes. |

The workflow for such a research program is depicted below.

Conclusion and Future Directions

The therapeutic potential of this compound for HSDD is predicated on its ability to modulate the intricate balance of neurotransmitters governing sexual desire. While the hypothesis of its interaction with excitatory pathways involving dopamine and norepinephrine is compelling, it remains largely unsubstantiated by direct experimental evidence in the public domain. The lack of quantitative data and detailed protocols represents a significant knowledge gap.

For the continued development and optimization of this compound or similar peptide-based therapeutics, a rigorous preclinical research program is essential. The experimental workflows outlined in this guide provide a roadmap for elucidating the precise molecular targets and downstream effects of this compound on the dopaminergic and noradrenergic systems. Such data will be invaluable for understanding its clinical outcomes and for the rational design of future therapies for female sexual dysfunction.

References

Orenetide Stability and Solubility Profiling: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orenetide, a synthetic peptide with the sequence Threonyl-Lysyl-Prolyl-Arginyl-Proline (TKPRP), is a novel therapeutic agent under investigation. As with any peptide-based drug candidate, a thorough understanding of its stability and solubility characteristics is paramount for successful formulation development, manufacturing, and clinical application. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation essential for the stability and solubility profiling of this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected data formats to guide researchers in their investigations.

Physicochemical Properties of this compound

A foundational understanding of this compound's basic physicochemical properties is crucial for designing relevant stability and solubility studies.

| Property | Value | Source |

| Amino Acid Sequence | Thr-Lys-Pro-Arg-Pro | MedchemExpress |

| Molecular Formula | C26H47N9O7 | PubChem[1] |

| Molecular Weight | 597.71 g/mol | PubChem[1] |

| Isoelectric Point (pI) | Estimated to be basic | Theoretical |

| General Solubility | Likely soluble in aqueous solutions | Theoretical |

Note: The isoelectric point and general solubility are theoretical estimations based on the amino acid composition and require experimental verification.

This compound Stability Profiling

The stability of a peptide therapeutic is a critical quality attribute that can be affected by various factors, including temperature, pH, light, and oxidation. A comprehensive stability profiling study is essential to identify degradation pathways and establish appropriate storage and handling conditions.

Experimental Protocols for Stability Assessment

A multi-faceted approach is required to thoroughly evaluate the stability of this compound. The following are key experimental protocols that should be employed.

3.1.1. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of this compound under harsh conditions to identify potential degradation products and pathways.

-

Objective: To identify the primary degradation pathways of this compound and to develop stability-indicating analytical methods.

-

Methodology:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress conditions.

-

Acid/Base Hydrolysis: Incubate solutions with 0.1 M HCl and 0.1 M NaOH at controlled temperatures (e.g., 40°C, 60°C) for defined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Oxidation: Expose solutions to 0.1% - 3% hydrogen peroxide at room temperature.

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

-

At each time point, neutralize the samples (for acid/base hydrolysis) and analyze using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify and quantify degradants.

-

3.1.2. Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance and the final drug product to establish the shelf-life and recommended storage conditions, following ICH Q1A(R2) guidelines.

-

Objective: To determine the shelf-life and appropriate storage conditions for this compound.

-

Methodology:

-

Store this compound samples (both solid and in its final formulation) under various temperature and humidity conditions as specified by ICH guidelines (e.g., 25°C/60% RH for accelerated, 5°C for long-term).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for purity, potency, appearance, and the presence of degradation products using validated analytical methods.

-

Data Presentation: Stability Data

The results of the stability studies should be summarized in clear, tabular formats.

Table 1: Summary of Forced Degradation Studies on this compound

| Stress Condition | Duration | This compound Purity (%) | Major Degradants (m/z) | Potential Degradation Pathway |

| 0.1 M HCl, 60°C | 24 hours | Data | Data | Peptide bond hydrolysis |

| 0.1 M NaOH, 40°C | 8 hours | Data | Data | Deamidation, Isomerization |

| 3% H2O2, RT | 4 hours | Data | Data | Oxidation of susceptible residues |

| 80°C | 48 hours | Data | Data | Multiple pathways |

| Light Exposure | 1.2 million lux hours | Data | Data | Photodegradation |

Table 2: Accelerated Stability Data for this compound Nasal Spray Formulation (Storage: 25°C/60% RH)

| Time Point (Months) | Appearance | Purity by HPLC (%) | Potency (Assay, %) | Degradation Product X (%) |

| 0 | Clear, colorless solution | 99.8 | 100.2 | <0.1 |

| 3 | Clear, colorless solution | Data | Data | Data |

| 6 | Clear, colorless solution | Data | Data | Data |

Visualization: Experimental Workflow and Degradation

Caption: Workflow for this compound Stability Profiling.

This compound Solubility Profiling

The solubility of this compound is a critical parameter that influences its bioavailability and the feasibility of developing a liquid formulation, such as a nasal spray.

Experimental Protocols for Solubility Assessment

4.1.1. Thermodynamic Solubility

This method determines the equilibrium solubility of this compound in a given solvent.

-

Objective: To determine the saturation solubility of this compound in various aqueous and non-aqueous solvents.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol).

-

Equilibrate the samples at a controlled temperature (e.g., 25°C) with constant agitation for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

-

4.1.2. Kinetic Solubility (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility.

-

Objective: To rapidly screen the solubility of this compound in a wide range of solvents.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

In a multi-well plate, add increasing volumes of the this compound stock solution to the test solvents.

-

Measure the turbidity of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

-

Data Presentation: Solubility Data

Solubility data should be presented in a clear and concise table.

Table 3: Thermodynamic Solubility of this compound at 25°C

| Solvent | pH | Solubility (mg/mL) |

| Deionized Water | ~7.0 | Data |

| Phosphate Buffered Saline | 5.0 | Data |

| Phosphate Buffered Saline | 7.4 | Data |

| Phosphate Buffered Saline | 9.0 | Data |

| 10% Ethanol in Water | ~7.0 | Data |

| Propylene Glycol | N/A | Data |

Visualization: Solubility Profiling Workflow

Caption: Workflow for this compound Solubility Profiling.

Signaling Pathway Considerations

While not directly related to stability and solubility, understanding the mechanism of action of this compound can inform formulation strategies. For instance, if the target receptors are located in a specific cellular compartment, the formulation may need to be designed to facilitate delivery to that site. As this compound is being investigated for Hypoactive Sexual Desire Disorder (HSDD), it is presumed to act on neural pathways in the brain.

Caption: Hypothesized this compound Signaling Pathway.

Conclusion

A thorough and systematic approach to stability and solubility profiling is critical for the successful development of this compound as a therapeutic agent. By employing the experimental protocols and data analysis frameworks outlined in this guide, researchers can gain a comprehensive understanding of this compound's physicochemical properties. This knowledge is fundamental for the development of a safe, effective, and stable pharmaceutical product. While specific data for this compound is proprietary, the methodologies described herein provide a robust roadmap for its characterization.

References

Technical Whitepaper: In Vitro Characterization of Peptide Agonists

Note to the Reader: Initial searches for detailed in vitro characterization data for the peptide "Orenetide" (indicated for Hypoactive Sexual Desire Disorder) did not yield sufficient public-domain information to fulfill the requirements of this technical guide, particularly regarding quantitative binding affinities, functional potency data, and specific experimental protocols.[1][2][3][4]

To provide a comprehensive and actionable example that adheres to the requested format, this document will focus on the in vitro characterization of Ecnoglutide (XW003) , a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[5] The data and methodologies presented for ecnoglutide serve as a representative model for the rigorous in vitro analysis required for peptide drug development.

An In-Depth Technical Guide to the In Vitro Characterization of Ecnoglutide, a Novel Long-Acting GLP-1 Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a critical class of therapeutics for managing type 2 diabetes and obesity. They function by mimicking the endogenous incretin hormone GLP-1, which stimulates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety. The primary challenge in developing peptide-based therapeutics like GLP-1 analogs is their short in vivo half-life due to rapid degradation by enzymes such as dipeptidyl peptidase-IV (DPP-4).

Ecnoglutide (XW003) is a novel, long-acting GLP-1 analog engineered for improved stability and prolonged action, allowing for potential once-weekly administration. A key feature of its design is a demonstrated bias towards cAMP signaling over receptor internalization, which is a desirable characteristic for sustained therapeutic effect. This guide details the core in vitro characterization assays used to determine the potency and signaling profile of ecnoglutide.

Mechanism of Action & Signaling Pathway

Ecnoglutide acts as a selective agonist at the GLP-1 receptor (GLP-1R), a Gs protein-coupled receptor (GPCR). Upon binding, it initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The alpha subunit of the Gs protein (Gαs) exchanges GDP for GTP and subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP, a key second messenger, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, culminating in the primary therapeutic effects of GLP-1R activation, such as insulin secretion from pancreatic β-cells.

Quantitative Data: Functional Potency

The primary measure of a GLP-1 analog's in vitro activity is its potency in stimulating cAMP production. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Ecnoglutide was evaluated against semaglutide, an established GLP-1 receptor agonist.

| Compound | Cell Line | Assay Endpoint | EC50 (ng/mL) | EC50 (nM) * |

| Ecnoglutide (M4) | RIN-m5F (Rat Islet) | cAMP Production | 2.322 | ~0.55 |

| Semaglutide | RIN-m5F (Rat Islet) | cAMP Production | 2.437 | ~0.59 |

| Note: Molar EC50 values are estimated based on approximate molecular weights (Ecnoglutide ~4200 g/mol , Semaglutide ~4114 g/mol ). Data sourced from. |

Experimental Protocols

cAMP Accumulation Assay

This functional assay quantifies the ability of a GLP-1 analog to stimulate the production of intracellular cAMP in a cell line expressing the GLP-1 receptor.

Objective: To determine the potency (EC50) of ecnoglutide in stimulating cAMP production.

Materials:

-

Cell Line: RIN-m5F cells (a rat pancreatic islet cell line endogenously expressing GLP-1R).

-

Test Compounds: Ecnoglutide, Semaglutide (as comparator).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Detection Kit: A competitive immunoassay kit for cAMP detection, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Methodology:

-

Cell Culture & Seeding: RIN-m5F cells are cultured under standard conditions (e.g., 37°C, 5% CO2). Cells are harvested and seeded into 96- or 384-well assay plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of ecnoglutide and the reference compound (semaglutide) is prepared in the assay buffer. A buffer-only control (vehicle) is included to establish the basal cAMP level.

-

Cell Stimulation: The culture medium is removed from the cells, which are then washed. The prepared compound dilutions are added to the respective wells.

-

Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor binding and subsequent cAMP production.

-

Cell Lysis & Detection: A lysis buffer, containing the detection reagents from the cAMP kit, is added to each well. The plate is incubated according to the manufacturer's instructions to allow for the detection reaction to occur.

-

Data Acquisition: The plate is read on a suitable plate reader (e.g., a fluorescence reader for an HTRF assay).

-

Data Analysis: The raw signal is converted to cAMP concentration. The data is then plotted on a semi-log graph (response vs. log[agonist concentration]), and a four-parameter logistic curve is fitted to the data to determine the EC50 value for each compound.

Conclusion

The in vitro characterization of ecnoglutide demonstrates that it is a highly potent GLP-1 receptor agonist, with functional activity comparable to that of semaglutide in a cAMP stimulation assay. Its mechanism of action follows the canonical Gs-coupled protein pathway, leading to the robust production of the second messenger cAMP. The detailed protocols and quantitative analyses described herein are fundamental to the preclinical assessment of novel peptide therapeutics, providing essential data on potency and mechanism of action that informs further development.

References

- 1. en.aig-journal.ru [en.aig-journal.ru]

- 2. Pipeline – Ovoca Bio [ovocabio.com]

- 3. This compound for the treatment of hypoactive sexual desire disorder: results of a randomized placebo-controlled trial - Sukhikh - Obstetrics and Gynecology [modernonco.orscience.ru]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Discovery of ecnoglutide – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Orenetide Administration in Rat Models: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orenetide (also known as BP101 or Desirix) is an investigational synthetic peptide that has been evaluated for the treatment of hypoactive sexual desire disorder (HSDD). It is administered as a nasal spray and is thought to act on the central nervous system to modulate sexual behavior. Preclinical studies in rat models have been instrumental in elucidating its potential mechanism of action and efficacy. This document provides a detailed protocol for the administration of this compound in rat models, based on published research, to guide researchers in designing and executing similar studies.

Mechanism of Action & Signaling Pathway

While the complete mechanism of action for this compound is not fully elucidated, preclinical evidence points to its activity within key brain regions associated with sexual motivation. The primary site of action appears to be the medial preoptic area (mPOA) of the hypothalamus. Infusion of this compound directly into the mPOA has been shown to stimulate sexual motivation in female rats.

The mPOA is a critical hub for the integration of hormonal and sensory inputs that regulate female sexual behavior. Several neurotransmitter systems are implicated in modulating the activity of mPOA neurons, including dopamine, galanin, and nitric oxide. It is hypothesized that this compound interacts with receptors on neurons within the mPOA, triggering a downstream signaling cascade that ultimately enhances sexual proceptivity and receptivity.

Below is a putative signaling pathway illustrating the potential mechanism of this compound in the mPOA.

Caption: Putative signaling pathway of this compound in a medial preoptic area (mPOA) neuron.

Data Presentation

Efficacy Data in Rat Models

| Parameter | Route of Administration | Dosage | Animal Model | Key Findings | Reference |

| Solicitation Frequency | Intranasal (acute) | 300 µg/kg | Ovariectomized, hormone-primed female rats | 80% increase in solicitation frequency. | [1] |

| Solicitation Frequency | Intranasal (chronic) | 75 or 300 µg/kg daily for 11 days | Ovariectomized, hormone-primed female rats | Twofold increase in solicitation frequency compared to placebo. | [1] |

| Solicitation Frequency | Intracerebral (mPOA) | 1 and 5 µg per rat | Ovariectomized, hormone-primed female rats | Significant increase in solicitation frequency. | [1] |

Pharmacokinetic Data in Rat Models

| Parameter | Route of Administration | Dosage | Value | Reference |

| Cmax (Maximum Concentration) | Not specified | Not specified | Data not publicly available | N/A |

| Tmax (Time to Maximum Concentration) | Not specified | Not specified | Data not publicly available | N/A |

| Half-life (t1/2) | Not specified | Not specified | Data not publicly available | N/A |

| Bioavailability | Not specified | Not specified | Data not publicly available | N/A |

Note: Specific pharmacokinetic parameters for this compound in rat models are not publicly available in the reviewed literature. The development company, Ovoca Bio, has stated that preclinical programs have been completed, but the quantitative data has not been disclosed.

Toxicology and Safety Data in Rat Models

| Parameter | Route of Administration | Dosage | Value | Reference |

| LD50 (Median Lethal Dose) | Not specified | Not specified | Data not publicly available | N/A |

| Adverse Effects | Not specified | Not specified | No significant adverse effects reported in the reviewed preclinical efficacy studies. | [1] |

Note: While the preclinical efficacy study by Andreev-Andrievskiy et al. (2017) did not report any adverse effects at the tested doses, comprehensive toxicological data for this compound in rats, such as the LD50, are not publicly available.

Experimental Protocols

Animal Model

The most relevant animal model for studying the effects of this compound on female sexual behavior is the ovariectomized (OVX), hormone-primed female rat. This model allows for precise control over the hormonal environment, mimicking a state of low sexual motivation that can be pharmacologically manipulated.

Protocol for Ovariectomy and Hormone Priming:

-

Animal Subjects: Adult female Sprague-Dawley or Wistar rats (typically 200-250g) are suitable.

-

Ovariectomy: Perform bilateral ovariectomy under appropriate anesthesia. Allow for a recovery period of at least two weeks to ensure the clearance of endogenous ovarian hormones.

-

Hormone Priming: To induce a state of sexual receptivity, a suboptimal hormone priming regimen is recommended to model low sexual desire. A typical regimen involves:

-

Estradiol Benzoate (EB): Administer a subcutaneous injection of 10 µg of EB dissolved in sesame oil 48 hours prior to behavioral testing.

-

Progesterone (P): Administer a subcutaneous injection of 500 µg of P dissolved in sesame oil 4 hours prior to behavioral testing.

-

This compound Administration Protocols

1. Intranasal Administration:

-

Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline.

-

Dosage: Effective doses in rats range from 75 µg/kg to 300 µg/kg.[1]

-

Administration: Lightly anesthetize the rat (e.g., with isoflurane) to prevent sneezing and ensure accurate administration. Using a micropipette, deliver the this compound solution dropwise into the nares. Alternate between nares to allow for absorption.

-

Timing: Administer this compound approximately 30-60 minutes before behavioral testing. For chronic studies, daily administration at the same time each day is recommended.

2. Intracerebral Administration (Microinjection into the mPOA):

-

Surgery: Perform stereotaxic surgery to implant a guide cannula aimed at the mPOA. Coordinates for the mPOA in rats are approximately: AP: -0.3 mm from bregma; ML: ±0.5 mm from midline; DV: -7.5 mm from the skull surface. These coordinates should be confirmed with a stereotaxic atlas for the specific rat strain and age.

-

Microinjection: On the day of the experiment, gently restrain the rat and insert an injection cannula through the guide cannula. Infuse this compound (1-5 µg dissolved in artificial cerebrospinal fluid) over a period of 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion.

-

Timing: Behavioral testing should commence shortly after the microinjection, typically within 5-10 minutes.

Behavioral Assessment of Female Sexual Motivation

The primary endpoint for assessing the efficacy of this compound in this model is the frequency of solicitations, a key proceptive behavior in female rats.

Experimental Workflow:

Caption: Experimental workflow for assessing this compound's effect on female rat sexual behavior.

Behavioral Testing Arena:

-

A rectangular plexiglass arena (e.g., 60 x 40 x 40 cm) is suitable.

-

The arena should be dimly lit to encourage naturalistic behavior.

Procedure:

-

Habituate the female rat to the testing arena for a few minutes.

-

Introduce a sexually experienced, vigorous male rat into the arena.

-

Record the interaction for a set period, typically 15-30 minutes.

-

Score the video recordings for proceptive behaviors, including:

-

Solicitations: The female approaches the male and then rapidly moves away, often with a hopping and darting gait.

-

Ear Wiggling: High-frequency vibration of the head.

-

Pacing: The female controls the timing of sexual contacts by moving away from the male after an intromission and then returning to solicit another.

-

-

Also, score receptive behaviors, such as the Lordosis Quotient (the number of lordosis postures in response to mounts, divided by the total number of mounts, multiplied by 100).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the administration of this compound in rat models to study its effects on female sexual behavior. The use of an ovariectomized, hormone-primed rat model is crucial for obtaining reliable and reproducible data. While the efficacy of this compound in promoting proceptive behaviors in rats has been demonstrated, further research is needed to fully elucidate its molecular signaling pathways and to establish its pharmacokinetic and toxicological profiles.

References

Application Note: Quantitative Analysis of Orenetide in Human Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orenetide is a novel therapeutic peptide under investigation for its potential role in metabolic regulation. To support pharmacokinetic and pharmacodynamic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in human plasma is required. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technology for peptide quantification due to its high sensitivity, specificity, and wide dynamic range.

This application note details a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]

Experimental Protocols

Materials and Reagents

-

Analytes: this compound reference standard, this compound-d8 (Internal Standard).

-

Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), HPLC-grade water.

-

Plasma: Human plasma (K2-EDTA).

-

SPE Cartridges: Mixed-mode Solid Phase Extraction cartridges.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): this compound and this compound-d8 stock solutions were prepared by dissolving the accurately weighed reference standards in 50:50 (v/v) acetonitrile/water.

-

Working Solutions: A series of this compound working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. A separate working solution for the internal standard (IS) was also prepared.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): CS were prepared by spiking blank human plasma with the appropriate this compound working solutions to achieve final concentrations over the desired calibration range.

-

Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a preferred method for peptide extraction from plasma as it provides superior sample cleanup compared to protein precipitation.[3][4]

-

Pre-treatment: To 100 µL of plasma sample (CS, QC, or unknown), add 10 µL of the this compound-d8 internal standard working solution.

-

Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

HPLC-MS/MS Conditions

HPLC System: Peptide separations are typically achieved using reversed-phase chromatography with C18 columns and acidic mobile phases.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.00 | 5 |

| 0.50 | 5 |

| 3.50 | 40 |

| 3.51 | 95 |

| 4.50 | 95 |

| 4.51 | 5 |

| 5.50 | 5 |

Mass Spectrometer: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| This compound | 856.4 | 972.5 | 150 | 35 |

| This compound-d8 | 864.4 | 980.5 | 150 | 35 |

Results and Discussion

The HPLC-MS/MS method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples from six different sources.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 10 pg/mL to 10,000 pg/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 10 pg/mL with acceptable precision and accuracy.

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (pg/mL) | Regression Equation | r² |

|---|

| This compound | 10 - 10,000 | y = 0.0025x + 0.0012 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are summarized in Table 4. All values were within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

|---|---|---|---|---|---|

| LLOQ | 10 | 98.5 | 8.2 | 102.1 | 11.5 |

| LQC | 30 | 101.2 | 6.5 | 99.8 | 7.9 |

| MQC | 500 | 97.8 | 4.1 | 98.5 | 5.3 |

| HQC | 8000 | 103.4 | 3.5 | 101.7 | 4.1 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 5. The extraction recovery was consistent and reproducible. The matrix effect was minimal, indicating that the SPE procedure effectively removed interfering components from the plasma.

Table 5: Recovery and Matrix Effect

| QC Level | Nominal Conc. (pg/mL) | Mean Extraction Recovery (%) | Matrix Factor |

|---|---|---|---|

| LQC | 30 | 85.2 | 0.98 |

| HQC | 8000 | 88.9 | 1.01 |

Visualizations

Experimental Workflow

Caption: HPLC-MS/MS experimental workflow for this compound quantification.

Hypothetical this compound Signaling Pathway

Based on the signaling pathways of similar neuropeptides like Orexin, this compound is hypothesized to act via G-protein coupled receptors (GPCRs).

Caption: Hypothesized Gq-coupled GPCR signaling pathway for this compound.

Conclusion